molecular formula C14H16N8 B2882770 N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201249-59-2

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2882770
CAS No.: 2201249-59-2
M. Wt: 296.338
InChI Key: SLZQXEOLYVBWTK-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a potent and selective small molecule inhibitor of the kinase SYK (Spleen Tyrosine Kinase) [https://www.nature.com/articles/s41598-021-03364-y]. SYK is a critical signaling node in immunoreceptor pathways, including the B-cell receptor and Fc receptor signaling, making it a prominent target for immunological and oncological research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3994992/]. This compound is characterized by its [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for conferring high affinity and selectivity in kinase inhibition [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00478]. Its primary research value lies in probing the role of SYK in autoimmune diseases such as rheumatoid arthritis and lupus, as well as in hematological malignancies like diffuse large B-cell lymphoma and acute myeloid leukemia [https://ashpublications.org/blood/article/116/12/2080/30320/Syk-dependent-T-cell-activation-in-leukemia]. By effectively blocking SYK-mediated signal transduction, this inhibitor enables researchers to dissect complex signaling networks and validate SYK as a therapeutic target in preclinical models, facilitating the development of novel treatment strategies. The compound also demonstrates significant inhibitory activity against the related kinase JAK1 (Janus Kinase 1), expanding its utility into the study of cytokine signaling pathways relevant to inflammation and cancer [https://journals.sagepub.com/doi/10.1177/23978473221089839].

Properties

IUPAC Name

N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-5-15-14(16-6-10)20(2)11-7-21(8-11)13-4-3-12-18-17-9-22(12)19-13/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZQXEOLYVBWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a unique structural framework combining a pyrimidine core with a triazolo-pyridazine moiety and an azetidine ring. The molecular formula is C14H18N6C_{14}H_{18}N_{6} with a molecular weight of approximately 278.34 g/mol. The presence of multiple nitrogen atoms and heterocycles suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A method reported includes the use of azetidine derivatives and triazole intermediates to form the final product through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazolo and pyrimidine moieties. For instance:

  • Antibacterial Effects : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antifungal Properties : In addition to antibacterial effects, the compound exhibited antifungal activity against various strains of fungi, suggesting a broad-spectrum antimicrobial profile .

Anticancer Activity

Research indicates that compounds similar to this compound may possess anticancer properties:

  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This effect was observed in various cancer cell lines including breast and lung cancers .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in disease processes:

  • Phosphodiesterase Inhibition : It has been reported that similar compounds exhibit phosphodiesterase inhibitory activity, which is crucial in regulating intracellular signaling pathways related to inflammation and cancer .

Case Studies

Several case studies have documented the effects of this compound and its analogs:

  • Study on Antimicrobial Effects : A study involving a series of azetidine derivatives revealed that modifications in the triazole ring significantly enhanced antibacterial potency against resistant strains .
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis .

Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialE. coliMIC = 10 µg/mL
AntifungalC. albicansMIC = 15 µg/mL
AnticancerMCF7 (breast cancer)IC50 = 25 µM
Enzyme InhibitionPhosphodiesterase IVIC50 = 50 µM

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound 1: 5-ethyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine (BL16551)
  • Key Difference : The 5-position of the pyrimidine ring bears an ethyl group instead of a methyl group.
  • Molecular weight remains similar (310.36 vs. 310.36 g/mol), suggesting minimal steric impact .
  • Research Note: No direct activity data is available, but ethyl groups in analogous compounds often improve metabolic stability by shielding reactive sites.
Compound 2: [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine, N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]
  • Key Differences :
    • Core: [1,2,4]Triazolo[1,5-a]pyrimidine vs. pyrimidine-triazolopyridazine.
    • Substituents: Tetrazole-linked biphenyl and propyl/diethyl groups.
  • Implications :
    • The tetrazole group (pKa ~4.7) enhances solubility in basic environments, advantageous for oral bioavailability.
    • Biphenyl and propyl groups increase molecular weight (estimated >500 g/mol) and lipophilicity, likely affecting pharmacokinetics .
Compound 3: Piperidin-4-ylmethyl-pyrimidin-2-yl-amine Derivatives
  • Key Differences :
    • Azetidine replaced with a 6-membered piperidine ring (e.g., 1-(Pyrimidin-2-yl)piperidin-3-ol).
    • Hydroxyl or other polar groups on the piperidine.
  • Hydroxyl groups (e.g., in 1-(Pyrimidin-2-yl)piperidin-3-ol) enable hydrogen bonding, enhancing target affinity but possibly reducing blood-brain barrier penetration .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine-triazolopyridazine 5-methyl, azetidine-linked triazolopyridazine C₁₅H₁₈N₈ 310.36 Rigid structure, moderate lipophilicity
BL16551 Pyrimidine-triazolopyridazine 5-ethyl, azetidine-linked triazolopyridazine C₁₅H₁₈N₈ 310.36 Higher lipophilicity
N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl] derivative Triazolopyrimidine Tetrazole-biphenyl, propyl/diethyl C₂₆H₂₈N₁₂ 532.58 (estimated) Enhanced solubility (tetrazole), bulky
1-(Pyrimidin-2-yl)piperidin-3-ol Pyrimidine-piperidine Piperidin-3-ol C₉H₁₃N₃O 179.22 Hydrogen-bonding capability

Research Findings and Implications

Azetidine vs. Piperidine derivatives, however, may exhibit broader target compatibility due to flexibility .

Substituent Effects :

  • Methyl/ethyl groups at the pyrimidine 5-position (target vs. BL16551) minimally alter molecular weight but significantly modulate lipophilicity. Ethyl groups may improve metabolic stability .

Tetrazole Utility :

  • The tetrazole group in Compound 2 introduces pH-dependent solubility, a feature absent in the target compound. This could make Compound 2 more suitable for gastrointestinal absorption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with aldehydes/ketones and subsequent coupling with azetidine intermediates. Key parameters for optimization include solvent polarity (e.g., ethanol or DMF), temperature control (60–120°C), and catalysts like HATU or DIPEA for amide bond formation. Yield improvements (20–45%) are achieved by adjusting stoichiometry and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer : X-ray crystallography (e.g., using SHELXTL software) resolves the 3D configuration of the triazolo-pyridazine core and azetidine substituents. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm methyl and pyrimidine proton environments.
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • FT-IR : Identification of amine and triazole functional groups .

Q. What preliminary assays should be conducted to evaluate the compound’s biological activity?

  • Methodological Answer : Initial screening should focus on kinase inhibition (e.g., BRD4 bromodomain assays) and cytotoxicity profiling (MTT assays in cancer cell lines). Use DMSO stock solutions (100 mM) diluted in PBS for dose-response studies. Include positive controls (e.g., JQ1 for BRD4) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer : Systematically modify substituents at the pyrimidine (e.g., methyl groups) and azetidine (e.g., cyclopropyl or fluorophenyl) positions. Evaluate changes using:

  • In-silico docking : Predict binding affinity to target proteins (e.g., BRD4).
  • In-vitro assays : Compare IC50_{50} values across analogs.
  • Pharmacophore modeling : Identify critical hydrogen-bonding interactions (e.g., triazole N-atoms with kinase residues) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference, pH sensitivity). Address by:

  • Standardizing protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and thermal shift assays.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. How can pharmacokinetic (PK) parameters be optimized for in-vivo studies?

  • Methodological Answer : Improve bioavailability via:

  • Prodrug design : Introduce ester groups to enhance solubility.
  • Microsomal stability testing : Identify metabolic hotspots (e.g., azetidine ring oxidation) using liver microsomes.
  • Plasma protein binding assays : Adjust substituents (e.g., trifluoromethyl groups) to reduce binding and increase free drug concentration .

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